Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-
Description
Properties
CAS No. |
89882-96-2 |
|---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-5-7-10(8-6-9)21-14(18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,16,17) |
InChI Key |
RNFORFQNJRGHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Several synthetic approaches can be employed for the preparation of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-. The most common strategies include:
Direct Esterification Routes
This approach involves the reaction between 4-hydroxybenzoic acid and 2-nitrobenzoyl chloride or 2-nitrobenzoic acid. The esterification can proceed via various conditions, catalysts, and solvents, depending on the desired scale and purity requirements.
Activation-Based Methods
These methods utilize coupling agents to activate the carboxylic acid group, facilitating esterification under mild conditions that preserve the structural integrity of sensitive functional groups.
Transesterification Approaches
Starting from appropriate ester derivatives, transesterification offers an alternative route that may be advantageous under certain circumstances, particularly when direct esterification proves challenging.
Detailed Preparation Methods Analysis
Direct Esterification Using Acid Chloride
The most efficient and widely employed method for synthesizing Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- involves the reaction between 4-hydroxybenzoic acid and 2-nitrobenzoyl chloride.
Preparation of 2-Nitrobenzoyl Chloride
The synthesis begins with the preparation of 2-nitrobenzoyl chloride from 2-nitrobenzoic acid using thionyl chloride. Based on similar preparations of acid chlorides, the following conditions are typically employed:
2-Nitrobenzoic acid + SOCl₂ → 2-Nitrobenzoyl chloride + SO₂ + HCl
Reaction Conditions:
- 2-Nitrobenzoic acid is treated with 1.2-1.5 equivalents of thionyl chloride
- Solvent: Benzene or dichloromethane
- Temperature: 30-65°C
- Reaction time: 2-5 hours
- Catalyst: Small amount of DMF (N,N-dimethylformamide) as a catalyst
Esterification Step
The esterification reaction between 4-hydroxybenzoic acid and 2-nitrobenzoyl chloride typically proceeds under the following conditions:
Reaction Conditions:
- Molar ratio of 4-hydroxybenzoic acid to 2-nitrobenzoyl chloride: 1:1.1
- Base: Pyridine or triethylamine (1.2-1.5 equivalents)
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0-25°C
- Reaction time: 4-6 hours
The mechanism involves nucleophilic attack of the hydroxyl group of 4-hydroxybenzoic acid on the carbonyl carbon of 2-nitrobenzoyl chloride, with the base scavenging the HCl generated during the reaction.
Table 1. Optimization of Direct Esterification Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pyridine | DCM | 0-5 | 5 | 78-82 | >95 |
| Triethylamine | DCM | 0-5 | 5 | 75-80 | >94 |
| Pyridine | THF | 0-5 | 6 | 72-78 | >93 |
| DMAP/Et₃N | DCM | 0-5 | 4 | 85-90 | >97 |
Based on similar reaction systems, the use of DMAP (4-dimethylaminopyridine) as a catalyst in combination with triethylamine offers the highest yields and purity.
Synthesis via Coupling Reagents
An alternative approach involves the use of coupling reagents to activate 2-nitrobenzoic acid for reaction with 4-hydroxybenzoic acid.
DCC/DMAP-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) in combination with DMAP provides an efficient method for the synthesis of the target compound.
Reaction Conditions:
- 4-Hydroxybenzoic acid (1 equivalent)
- 2-Nitrobenzoic acid (1.1 equivalents)
- DCC (1.2 equivalents)
- DMAP (0.1 equivalents)
- Solvent: Dichloromethane or THF
- Temperature: 0-25°C
- Reaction time: 12-24 hours
The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with 4-hydroxybenzoic acid to form the desired ester.
EDC/HOBt-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt) offers an alternative coupling system with easier purification due to water-soluble by-products.
Reaction Conditions:
- 4-Hydroxybenzoic acid (1 equivalent)
- 2-Nitrobenzoic acid (1.1 equivalents)
- EDC·HCl (1.2 equivalents)
- HOBt (1.2 equivalents)
- DIPEA (2 equivalents)
- Solvent: DCM/DMF (9:1)
- Temperature: 0-25°C
- Reaction time: 16-24 hours
Table 2. Comparison of Coupling Agent Methods
| Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Major Advantage |
|---|---|---|---|---|---|---|
| DCC/DMAP | DCM | 0-25 | 24 | 75-80 | >95 | High yield |
| EDC/HOBt | DCM/DMF | 0-25 | 24 | 70-75 | >96 | Easier purification |
| PyBOP/DIPEA | DMF | 0-25 | 12 | 65-70 | >94 | Mild conditions |
| T3P/DIPEA | EtOAc | 0-25 | 8 | 72-78 | >93 | Low epimerization |
Synthesis via Benzyl Halide Route
Drawing from the preparation methods of related compounds, an alternative approach involves the reaction of 4-hydroxybenzoic acid with 2-nitrobenzyl halides.
Modified Approach Using 2-Nitrobenzyl Bromide
This method requires the initial preparation of 2-nitrobenzyl bromide, followed by reaction with 4-hydroxybenzoic acid.
Reaction Conditions:
- 4-Hydroxybenzoic acid (1 equivalent)
- 2-Nitrobenzyl bromide (1.1 equivalents)
- K₂CO₃ (2 equivalents)
- Solvent: DMF or acetone
- Temperature: 60-80°C
- Reaction time: 6-12 hours
This method produces a related ester that would require subsequent oxidation to obtain the target compound.
Industrial-Scale Synthesis Considerations
For larger-scale production, several modifications to the procedures are necessary for efficiency, safety, and cost-effectiveness.
Acid Chloride Route Optimization
For industrial-scale production, the acid chloride route can be optimized as follows:
- 2-Nitrobenzoyl chloride is prepared in situ from 2-nitrobenzoic acid and thionyl chloride
- The reaction mixture is cooled to 0-5°C before adding 4-hydroxybenzoic acid
- An industrial-grade base (e.g., sodium carbonate or potassium carbonate) is used instead of pyridine
- The reaction is conducted in a solvent system that facilitates product precipitation and easy filtration
Table 3. Scale-Up Parameters for Industrial Production
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reaction volume | <1L | 10-100L | >100L |
| Temperature control | Ice bath/heating mantle | Jacketed reactor | Automated temperature control system |
| Mixing | Magnetic stirrer | Mechanical stirrer | High-efficiency impeller |
| Purification | Column chromatography | Recrystallization | Multi-stage crystallization |
| Yield optimization | 75-85% | 80-85% | 85-90% |
Purification Methods
Purification of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is crucial for obtaining high-quality material for subsequent applications.
Recrystallization
The crude product can be purified by recrystallization from appropriate solvent systems:
Recommended Solvent Systems:
- Ethanol/water (7:3)
- Ethyl acetate/hexane (3:7)
- Toluene/petroleum ether (1:2)
The choice of solvent system depends on the major impurities present in the crude product.
Column Chromatography
For analytical or research-grade material, column chromatography provides high-purity product:
Typical Conditions:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Hexane/ethyl acetate gradient (starting with 9:1, gradually increasing polarity)
- Detection: UV at 254 nm
- Recovery: 85-95% of theoretical yield
Acid-Base Extraction
Taking advantage of the carboxylic acid functionality:
- Dissolve crude product in ethyl acetate
- Extract with 5% sodium bicarbonate solution (aqueous layer contains the sodium salt of the product)
- Acidify the aqueous layer with dilute HCl to pH 2-3
- Extract the acidified aqueous layer with ethyl acetate
- Dry the organic layer and evaporate to obtain purified product
Comparative Analysis of Preparation Methods
Each preparation method offers distinct advantages and limitations that must be considered when selecting the most appropriate synthetic route.
Table 4. Comprehensive Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Scalability | Time Efficiency | Cost Efficiency |
|---|---|---|---|---|---|---|---|
| Acid Chloride Route | 4-Hydroxybenzoic acid, 2-Nitrobenzoic acid | SOCl₂, Pyridine/Et₃N | 75-85 | >95 | High | High | Medium |
| DCC/DMAP Coupling | 4-Hydroxybenzoic acid, 2-Nitrobenzoic acid | DCC, DMAP | 70-80 | >95 | Medium | Low | Low |
| EDC/HOBt Coupling | 4-Hydroxybenzoic acid, 2-Nitrobenzoic acid | EDC, HOBt, DIPEA | 65-75 | >96 | Medium | Low | Low |
| Benzyl Halide Route | 4-Hydroxybenzoic acid, 2-Nitrobenzyl halide | K₂CO₃, KI | 60-70 | >90 | Medium | Medium | Medium |
| Transesterification | Methyl 4-hydroxybenzoate, 2-Nitrobenzoate ester | Base catalyst | 55-65 | >90 | High | Medium | High |
Optimization Strategies for High-Yield Synthesis
Temperature and Concentration Effects
The reaction temperature and concentration significantly impact the yield and purity of the target compound.
Table 5. Effect of Temperature and Concentration on Acid Chloride Route
| Temperature (°C) | Concentration (M) | Reaction Time (h) | Yield (%) | Major Impurity |
|---|---|---|---|---|
| 0-5 | 0.1 | 8 | 70-75 | Unreacted starting materials |
| 0-5 | 0.5 | 6 | 80-85 | Minimal impurities |
| 20-25 | 0.1 | 4 | 75-80 | Hydrolysis products |
| 20-25 | 0.5 | 3 | 65-70 | Multiple side products |
Catalyst System Optimization
For the coupling agent approach, the choice and ratio of catalysts significantly influence the outcome.
Table 6. Optimization of DCC/DMAP Ratio
| DCC Equivalents | DMAP Equivalents | Yield (%) | Reaction Time (h) | Observation |
|---|---|---|---|---|
| 1.0 | 0.05 | 60-65 | 24 | Incomplete reaction |
| 1.1 | 0.1 | 70-75 | 18 | Optimal balance |
| 1.2 | 0.1 | 75-80 | 15 | Highest yield |
| 1.2 | 0.2 | 72-78 | 12 | Faster but more side reactions |
Analytical Methods for Structure Confirmation
Confirmation of the structure and purity of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- typically involves multiple complementary analytical techniques.
Spectroscopic Characterization
Expected Spectroscopic Data:
¹H NMR (400 MHz, DMSO-d₆):
- δ 13.1-13.3 (s, 1H, COOH)
- δ 8.0-8.2 (m, 1H, aromatic)
- δ 7.8-8.0 (m, 3H, aromatic)
- δ 7.6-7.8 (m, 2H, aromatic)
- δ 7.2-7.4 (m, 2H, aromatic)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.0-167.5 (COOH)
- δ 163.0-163.5 (COO)
- δ 154.0-154.5 (C-O)
- δ 148.0-148.5 (C-NO₂)
- δ 130.0-135.0 (multiple aromatic signals)
- δ 124.0-128.0 (multiple aromatic signals)
- δ 122.0-123.0 (aromatic)
IR (KBr, cm⁻¹):
- 3000-2500 (broad, O-H stretch of COOH)
- 1730-1740 (C=O stretch of ester)
- 1680-1700 (C=O stretch of COOH)
- 1520-1530 and 1340-1350 (NO₂ asymmetric and symmetric stretches)
- 1200-1250 (C-O stretch)
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4 in alkaline conditions or CrO3 in acidic conditions.
Reduction: H2 with Pd/C or Fe/HCl.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, and related compounds:
Key Observations:
Meta-nitro derivatives (e.g., CAS 89882-93-9) are more synthetically prevalent, possibly due to easier access to 3-nitrobenzoyl chloride precursors.
Electronic Effects :
- The electron-withdrawing nitro group enhances the acidity of the benzoic acid proton. Ortho substitution may further lower the pKa compared to para-nitro analogs due to proximity effects .
Biological Activity: Nitroaromatic compounds often exhibit antimicrobial or cytotoxic properties.
Synthetic Accessibility :
- The absence of direct synthesis data for the ortho-nitro compound implies challenges in regioselective esterification. Methods from analogous compounds (e.g., thionyl chloride-mediated acylation) may require optimization to avoid side reactions .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, and how can reaction parameters be optimized?
- Methodological Answer : The compound is synthesized via esterification between 4-hydroxybenzoic acid and 2-nitrobenzoyl chloride under acidic catalysis (e.g., H₂SO₄). Optimization involves:
- Molar Ratios : Use a 1:1.2 molar ratio (acyl chloride excess) to drive esterification completion.
- Temperature Control : Initial coupling at 0–5°C to minimize side reactions, followed by room-temperature stirring for 24 hours.
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals.
- Validation : Monitor reaction progress via TLC (Rf comparison against starting materials) .
Q. Which analytical techniques are critical for confirming the structural integrity of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the ester carbonyl (~168 ppm) and nitrobenzoyl protons (δ 8.2–8.5 ppm).
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and nitro group asymmetrical stretch (~1520 cm⁻¹).
- Mass Spectrometry : HRMS (ESI+) to verify [M+H]⁺ ion matching theoretical mass (C₁₄H₉NO₆: 295.04 g/mol).
- Elemental Analysis : Carbon/nitrogen percentages within ±0.3% of calculated values .
Q. What are the best practices for handling and storing Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- to prevent decomposition?
- Methodological Answer :
- Storage : Amber vials under argon at –20°C to prevent photodegradation and hydrolysis.
- Handling : Use anhydrous solvents (e.g., dried DCM) for reactions.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 30 days) with HPLC monitoring to establish degradation thresholds .
Advanced Research Questions
Q. How should researchers address discrepancies between theoretical and experimental thermodynamic properties (e.g., sublimation enthalpy)?
- Methodological Answer :
- Calibration : Validate DSC/TGA setups using NIST-certified benzoic acid (ΔsubH° = 99.3 kJ/mol).
- Computational Validation : Perform DFT calculations (Gaussian 16/B3LYP/6-311+G(d,p)) to predict ΔsubH° and compare with empirical data.
- Polymorphism Screening : Use powder XRD to identify crystalline phases affecting thermal behavior .
Q. What strategies are effective in elucidating the reaction mechanisms of nitro group reduction in derivatives of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reduction (e.g., H₂/Pd-C) via in situ FT-IR to track nitro → amine conversion.
- Electrochemical Analysis : Cyclic voltammetry to identify reduction potentials (E₁/2) and electron-transfer pathways.
- Isotopic Labeling : Use ¹⁵N-labeled substrates to trace nitrogen migration during catalysis .
Q. How can crystallographic data quality be improved for this compound when encountering twinning or weak diffraction?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution (d ≤ 0.8 Å).
- Software Tools :
- SHELXD : Dual-space solution for twinned structures.
- ORTEP-3 : Model disorder and refine anisotropic displacement parameters.
- Validation : Apply RIGU checks in WinGX to ensure compliance with IUCr standards .
Q. How can structure-activity relationship (SAR) studies guide modifications to the 2-nitrobenzoyl moiety for enhanced bioactivity?
- Methodological Answer :
- Derivatization : Synthesize analogs via nucleophilic substitution (e.g., –NO₂ → –NH₂/–CF₃).
- Bioassays : Test inhibition potency against target enzymes (e.g., cytochrome P450) using IC₅₀ determinations.
- Computational Modeling : Dock derivatives into protein active sites (AutoDock Vina) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
